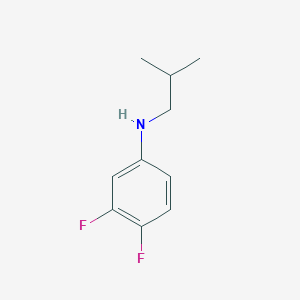

3,4-difluoro-N-(2-methylpropyl)aniline

Description

Properties

IUPAC Name |

3,4-difluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBHCBUMBXZLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reductive Amination or Nucleophilic Substitution

- Starting materials: 3,4-difluoroaniline or related fluorinated anilines and 2-methylpropyl halides or carbamates

- Catalysts: Palladium complexes (e.g., Pd with diphosphine ligands), or copper catalysts

- Conditions: Mild temperatures, inert atmosphere (nitrogen), organic solvents such as tetrahydrofuran or methanol

- Process: The amine reacts with alkyl halides or protected alkylating agents under catalytic conditions to form the N-alkylated product. Protection-deprotection steps (e.g., Boc protection) may be used to improve selectivity and yield.

- Example: Synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride via tert-butyl carbamate protection, palladium-catalyzed amination, followed by deprotection with hydrogen chloride in methanol, yielding 95% of the target amine hydrochloride salt.

This method is adaptable to other fluorinated anilines and alkyl groups, including 2-methylpropyl.

Photochemical and Sulfinamide-Mediated Approaches

Advanced synthetic methods employ sulfinamide auxiliaries and photochemical conditions for selective fluorinated aniline derivatives synthesis.

- Reagents: tert-butylsulfinamide, fluorinated azides, and solvents like ethyl acetate or trifluorotoluene

- Conditions: Visible light irradiation (390 nm LED), mild temperatures, reaction times from 1.5 to 16 hours

- Outcome: High yield and stereoselectivity in sulfonimidamide and sulfoximine derivatives, which can be precursors or intermediates to fluorinated anilines.

Although these methods focus on related fluorinated amines, they provide insights into mild, selective fluorination and amine functionalization strategies.

Comparative Data Table of Preparation Methods

Analysis and Recommendations

- Industrial Feasibility: The ammonolysis method using tetrafluorobenzene and liquefied ammonia is robust for large-scale production of fluorinated anilines but requires high temperature and pressure.

- Selectivity and Yield: Pd-catalyzed N-alkylation with protection strategies offers excellent yields and mild conditions, suitable for sensitive substrates.

- Advanced Functionalization: Photochemical and sulfinamide-mediated methods are promising for stereoselective synthesis and complex fluorinated amines but may be less practical for bulk synthesis.

For 3,4-difluoro-N-(2-methylpropyl)aniline, a combination of selective fluorination (via nucleophilic substitution or controlled fluorination) followed by Pd-catalyzed N-alkylation is the most practical and efficient route.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-difluoro-N-(2-methylpropyl)aniline with key analogs:

*Estimated based on analogs. †Calculated from molecular formula in .

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. difluoro analogs) elevates molecular weight and lipophilicity, which can enhance membrane permeability in drug candidates .

- Synthetic Utility : Fluorinated anilines are frequently used in Suzuki-Miyaura couplings and as intermediates in azaspiro compounds (e.g., EP 4 374 877 A2 ).

Biological Activity

3,4-Difluoro-N-(2-methylpropyl)aniline is a chemical compound characterized by its unique structure, which includes two fluorine atoms and a propyl substituent on the aniline ring. This compound has garnered interest in various fields of research due to its potential biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H12F2N

- CAS Number : 1019621-65-8

- Molecular Weight : 201.21 g/mol

- Physical State : Liquid at room temperature

The presence of fluorine atoms significantly influences the compound's reactivity and biological properties, enhancing lipophilicity and potentially improving bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3,4-difluoro-N-(2-methylpropyl)aniline. Its structure suggests that it may interact with microbial enzymes or receptors, leading to inhibition of growth or killing of pathogens.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of 3,4-difluoro-N-(2-methylpropyl)aniline have been evaluated using various cell lines. The results indicate that while the compound exhibits some cytotoxicity, it also shows selectivity towards cancerous cells over normal cells.

Table 2: Cytotoxicity Analysis

The mechanism through which 3,4-difluoro-N-(2-methylpropyl)aniline exerts its biological effects likely involves interaction with specific proteins or enzymes in microbial and cancer cells. Preliminary studies suggest that it may inhibit key metabolic pathways essential for cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various aniline derivatives, 3,4-difluoro-N-(2-methylpropyl)aniline was found to significantly reduce the viability of breast cancer cells (MCF-7). The study concluded that the compound's fluorinated structure contributed to its enhanced activity compared to non-fluorinated analogs.

Case Study 2: In Vivo Efficacy

A separate investigation assessed the in vivo efficacy of 3,4-difluoro-N-(2-methylpropyl)aniline in a mouse model of bacterial infection. The compound demonstrated significant reductions in bacterial load compared to controls, suggesting potential as a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. How can synthesis yield be optimized for 3,4-difluoro-N-(2-methylpropyl)aniline?

- Methodological Answer : Optimize reaction conditions using coupling reagents and heating durations as described in patent syntheses (e.g., toluene solvent at reflux for 1 hour ). Purify via C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate the compound, achieving yields up to 85% . Monitor intermediates using LCMS (e.g., m/z 610.3 [M+H]+) to identify bottlenecks .

Q. What analytical methods are recommended for characterizing this compound?

- Methodological Answer : Use LCMS and HPLC under standardized conditions (e.g., SMD-TFA05 or QC-SMD-TFA05 mobile phases). Expected LCMS m/z values range from 521–861 [M+H]+ depending on intermediates and derivatives . HPLC retention times vary between 1.11–1.76 minutes under these conditions . Cross-validate with NMR (e.g., ¹H/¹³C, 19F) for structural confirmation.

Q. How should researchers ensure compound stability during storage?

- Methodological Answer : Store in inert atmospheres (e.g., argon) at –20°C, based on stability data for structurally similar fluorinated anilines . Avoid light exposure and moisture by using amber vials with desiccants. Pre-test solubility in DMSO or chloroform for stock solutions, as fluorinated analogs show limited aqueous solubility .

Advanced Research Questions

Q. How can discrepancies in LCMS/HPLC data across synthesis batches be resolved?

- Methodological Answer : Discrepancies in m/z or retention times may arise from impurities or isomerization. Use orthogonal methods:

- Elemental analysis to confirm empirical formulas.

- 2D NMR (e.g., COSY, NOESY) to detect stereochemical variations .

- High-resolution MS to distinguish isotopic patterns (e.g., fluorine vs. chlorine adducts) .

- Re-run HPLC under identical conditions (e.g., QC-SMD-TFA05) to ensure reproducibility .

Q. What is the mechanistic role of fluorine substituents in this compound’s reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilic substitution resistance but may stabilize intermediates in coupling reactions. Compare with methoxy-substituted analogs (e.g., 3,4-dimethoxy-N-(2-methylpropyl)aniline) to assess electronic effects on reaction rates . Use DFT calculations to model charge distribution and predict regioselectivity in derivatization .

Q. How can researchers validate analytical methods for this compound in complex matrices?

- Methodological Answer :

- Spike-and-recovery experiments : Add known quantities to soil or biological matrices and quantify recovery rates via LCMS .

- Calibration curves : Use deuterated internal standards (e.g., D₅-3,4-difluoroaniline) to correct for matrix effects.

- Interlaboratory validation : Share samples with collaborating labs to cross-verify retention times and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.